4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H6Cl2N2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with chlorine atoms substituted at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of 2,6-dichloro-4-nitropyridine. One common method includes dissolving 2,6-dichloro-4-nitropyridine in anhydrous tetrahydrofuran, cooling the solution to -78°C, and then adding a bromine-magnesium reagent. The reaction is maintained at this temperature for an hour before being warmed to -20°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: A closely related compound with similar structural features.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: Another member of the pyrrolopyridine family with different substitution patterns.
Uniqueness: 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atoms at positions 4 and 6 make it particularly reactive in substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h3,10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSCKWEZVNZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC(=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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